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Compound of Interest

Compound Name:
3-(2-Methoxy-4-

propylphenoxy)azetidine

Cat. No.: B1395377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for "3-(2-Methoxy-4-propylphenoxy)azetidine" is not

publicly available, the broader class of 3-aryloxyazetidine derivatives has emerged as a

promising scaffold in medicinal chemistry. This guide provides a comparative overview of this

compound class, drawing on data from structurally related molecules to offer insights into their

potential pharmacological profiles and therapeutic applications. We will explore two distinct

examples: a series of 3-aryloxyazetidines developed as oxytocin antagonists and a class of 3-

aryl-3-oxypropylamine-based azetidines investigated as triple reuptake inhibitors.

I. Performance Comparison of 3-Aryloxyazetidine
Derivatives
This section presents a comparative analysis of two distinct series of azetidine derivatives with

substitution at the 3-position involving an oxygen-linked aryl group. The data highlights how

modifications to the core scaffold and its substituents influence biological activity and

selectivity.

Table 1: Oxytocin Receptor Antagonism of 3-
Aryloxyazetidine Derivatives
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This table summarizes the in vitro binding affinity and functional activity of a series of 3-

aryloxyazetidines as oxytocin (OT) and vasopressin 1a (V1a) receptor antagonists. The data is

adapted from Brown, A. et al., Bioorg. Med. Chem. Lett., 2009, 19, 7050-7053.

Compound ID
R Group (on
Phenoxy Ring)

OT pA2 V1a pA2
Selectivity
(OT/V1a)

1 2-Methyl 8.5 7.1 25

2 2-Ethyl 8.6 7.0 40

3 2-Isopropyl 8.7 6.9 63

4 2-Chloro 8.4 7.2 16

5 2-Trifluoromethyl 8.2 7.3 8

6 4-Methyl 7.9 6.8 13

7 4-Chloro 8.1 7.0 13

8 Unsubstituted 8.0 6.9 13

*pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the

agonist concentration to elicit the same response. Higher pA2 values indicate greater potency.

Table 2: In Vivo Pharmacokinetic Profile of a Lead
Aryloxyazetidine Oxytocin Antagonist (Compound 3)
This table presents the pharmacokinetic parameters of a lead compound from the oxytocin

antagonist series in rats.

Parameter Value

Intravenous Half-life (t½) 2.5 h

Oral Bioavailability (%F) 35%

Plasma Clearance (CLp) 20 mL/min/kg

Volume of Distribution (Vd) 3.5 L/kg
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Table 3: Monoamine Transporter Inhibition by 3-Aryl-3-
oxypropylamine-based Azetidines
This table showcases the in vitro potency of azetidine derivatives as inhibitors of the serotonin

(SERT), norepinephrine (NET), and dopamine (DAT) transporters. The data is adapted from

Han, Y. et al., J. Med. Chem., 2012, 55, 8188-8192.

Compound
ID

R1 (on Aryl
Ring)

R2 (on
Azetidine
Nitrogen)

SERT IC50
(nM)

NET IC50
(nM)

DAT IC50
(nM)

9a 3,4-Dichloro Methyl 15 25 150

9b 3,4-Dichloro Ethyl 12 20 120

9c 4-Chloro Methyl 25 40 250

9d 4-Chloro Ethyl 20 35 220

*IC50 is the half-maximal inhibitory concentration.

II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison

tables.

A. Oxytocin and Vasopressin Receptor Binding and
Functional Assays
1. Radioligand Binding Assays:

Cell Lines: CHO cells stably expressing the human oxytocin receptor (hOTR) or human

vasopressin 1a receptor (hV1aR).

Radioligand: [³H]-Oxytocin for hOTR and [³H]-Arginine Vasopressin for hV1aR.

Procedure: Cell membranes were incubated with the radioligand and varying concentrations

of the test compounds in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
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for 60 minutes at 25°C. The reaction was terminated by rapid filtration through GF/C filters.

The radioactivity retained on the filters was measured by liquid scintillation counting.

Data Analysis: IC50 values were determined by non-linear regression analysis of the

competition binding curves. Ki values were calculated using the Cheng-Prusoff equation.

2. In Vitro Functional Antagonism (pA2 Determination):

Assay Principle: Measurement of the ability of the antagonist to inhibit the agonist (oxytocin

or vasopressin)-induced increase in intracellular calcium.

Procedure: hOTR or hV1aR expressing CHO cells were loaded with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM). The cells were then pre-incubated with varying

concentrations of the antagonist for 15 minutes before the addition of a range of agonist

concentrations. The change in fluorescence, corresponding to the intracellular calcium

concentration, was measured using a fluorometric imaging plate reader (FLIPR).

Data Analysis: Schild analysis was used to determine the pA2 values from the rightward shift

of the agonist dose-response curves in the presence of the antagonist.

B. In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats.

Dosing: Intravenous (IV) administration via the tail vein and oral (PO) gavage.

Blood Sampling: Serial blood samples were collected from the jugular vein at predetermined

time points post-dosing.

Sample Analysis: Plasma concentrations of the compound were determined by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis.

C. Monoamine Transporter Inhibition Assays
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Cell Lines: HEK293 cells stably expressing the human serotonin transporter (hSERT),

human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

Assay Principle: Measurement of the inhibition of radiolabeled substrate uptake into the

transporter-expressing cells.

Substrates: [³H]-Serotonin for hSERT, [³H]-Norepinephrine for hNET, and [³H]-Dopamine for

hDAT.

Procedure: Cells were incubated with varying concentrations of the test compounds for 15

minutes at 37°C, followed by the addition of the respective radiolabeled substrate. After a

further incubation period, uptake was terminated by washing the cells with ice-cold buffer.

The amount of radioactivity taken up by the cells was quantified by liquid scintillation

counting.

Data Analysis: IC50 values were determined from the concentration-response curves using

non-linear regression.

III. Visualizing Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms relevant to the

discussed azetidine derivatives.
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Caption: Signaling pathway of oxytocin receptor antagonism.
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To cite this document: BenchChem. [A Comparative Guide to 3-Aryloxyazetidine Derivatives
and Their Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1395377#3-2-methoxy-4-propylphenoxy-azetidine-
vs-other-azetidine-based-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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